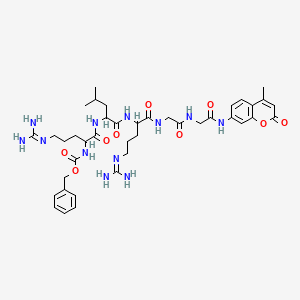

Z-Arg-Leu-Arg-Gly-Gly-AMC acetate salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El acetato de Z-Arg-Leu-Arg-Gly-Gly-AMC es un sustrato fluorogénico utilizado principalmente en la investigación bioquímica. Se utiliza para medir la actividad de las enzimas desubiquitinantes, como la isopeptidasa T y las hidrolasas C-terminales de ubiquitina . El compuesto es conocido por su alta especificidad y sensibilidad en la detección de la actividad enzimática, lo que lo convierte en una herramienta valiosa en diversos estudios científicos.

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis del acetato de Z-Arg-Leu-Arg-Gly-Gly-AMC implica múltiples pasos, comenzando con la protección de los grupos amino y la unión de los aminoácidos. El proceso generalmente incluye:

Protección de los grupos amino: Uso de grupos protectores como Boc (terc-butoxicarbonilo) para proteger los grupos amino de la arginina, la leucina y la glicina.

Reacciones de acoplamiento: Acoplamiento secuencial de los aminoácidos protegidos utilizando reactivos como HBTU (hexafluorofosfato de O-(benzotriazol-1-il)-N,N,N',N'-tetrametiluronio) y DIPEA (N,N-diisopropiletilamina).

Desprotección: Eliminación de los grupos protectores mediante TFA (ácido trifluoroacético).

Acoplamiento final: Acoplamiento del péptido con 7-amino-4-metilcumarina (AMC) y conversión a la forma de sal de acetato

Métodos de Producción Industrial

La producción industrial del acetato de Z-Arg-Leu-Arg-Gly-Gly-AMC sigue rutas sintéticas similares pero a mayor escala. El proceso involucra:

Síntesis por lotes: Síntesis por lotes a gran escala utilizando sintetizadores de péptidos automatizados.

Purificación: Cromatografía líquida de alta resolución (HPLC) para purificar el compuesto.

Control de calidad: Medidas de control de calidad rigurosas, que incluyen espectrometría de masas y espectroscopia de RMN, para garantizar la pureza y la consistencia del producto

Análisis De Reacciones Químicas

Tipos de Reacciones

El acetato de Z-Arg-Leu-Arg-Gly-Gly-AMC principalmente se somete a reacciones de hidrólisis catalizadas por enzimas desubiquitinantes. Estas reacciones implican la escisión del enlace peptídico, liberando la porción de AMC fluorescente .

Reactivos y Condiciones Comunes

Enzimas: Isopeptidasa T, hidrolasas C-terminales de ubiquitina.

Tampones: Tris-HCl, solución salina tamponada con fosfatos (PBS).

Condiciones: Las reacciones generalmente se llevan a cabo a pH fisiológico (7.4) y temperatura (37°C)

Productos Principales

El producto principal formado a partir de la hidrólisis del acetato de Z-Arg-Leu-Arg-Gly-Gly-AMC es la 7-amino-4-metilcumarina (AMC), que exhibe una fuerte fluorescencia y puede detectarse fácilmente mediante ensayos fluorométricos .

Aplicaciones Científicas De Investigación

El acetato de Z-Arg-Leu-Arg-Gly-Gly-AMC tiene una amplia gama de aplicaciones en la investigación científica:

Bioquímica: Utilizado para estudiar la actividad de las enzimas desubiquitinantes y otras proteasas.

Biología molecular: Empleada en ensayos para investigar las vías de degradación de proteínas y los sistemas de ubiquitina-proteasoma.

Medicina: Utilizado en el descubrimiento y desarrollo de fármacos para evaluar inhibidores de las enzimas desubiquitinantes, que son posibles objetivos terapéuticos para diversas enfermedades

Industria: Aplicado en ensayos de detección de alto rendimiento para el desarrollo de nuevos productos farmacéuticos

Mecanismo De Acción

El mecanismo de acción del acetato de Z-Arg-Leu-Arg-Gly-Gly-AMC involucra su reconocimiento y escisión por enzimas desubiquitinantes específicas. El compuesto imita los sustratos naturales de estas enzimas, lo que les permite unirse y catalizar la hidrólisis del enlace peptídico. Esta reacción libera la porción de AMC fluorescente, que se puede medir cuantitativamente para determinar la actividad enzimática .

Comparación Con Compuestos Similares

Compuestos Similares

Acetato de Z-Gly-Gly-Arg-AMC: Otro sustrato fluorogénico utilizado para medir la actividad de proteasas como la trombina.

Z-Leu-Arg-Gly-Gly-AMC: Similar al acetato de Z-Arg-Leu-Arg-Gly-Gly-AMC pero con una secuencia peptídica diferente.

Singularidad

El acetato de Z-Arg-Leu-Arg-Gly-Gly-AMC es único debido a su alta especificidad para las enzimas desubiquitinantes y su capacidad para producir una fuerte señal fluorescente tras la hidrólisis. Esto lo hace particularmente útil en ensayos que requieren alta sensibilidad y especificidad .

Propiedades

Fórmula molecular |

C40H56N12O9 |

|---|---|

Peso molecular |

848.9 g/mol |

Nombre IUPAC |

benzyl N-[5-(diaminomethylideneamino)-1-[[1-[[5-(diaminomethylideneamino)-1-[[2-[[2-[(4-methyl-2-oxochromen-7-yl)amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate |

InChI |

InChI=1S/C40H56N12O9/c1-23(2)17-30(51-36(57)29(12-8-16-46-39(43)44)52-40(59)60-22-25-9-5-4-6-10-25)37(58)50-28(11-7-15-45-38(41)42)35(56)48-20-32(53)47-21-33(54)49-26-13-14-27-24(3)18-34(55)61-31(27)19-26/h4-6,9-10,13-14,18-19,23,28-30H,7-8,11-12,15-17,20-22H2,1-3H3,(H,47,53)(H,48,56)(H,49,54)(H,50,58)(H,51,57)(H,52,59)(H4,41,42,45)(H4,43,44,46) |

Clave InChI |

BOVMHLIAYDDKAY-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CNC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methyl-7-(piperidin-4-yl)pyrazolo[1,5-a]pyrimidine dihydrochloride](/img/structure/B12307108.png)

![Rac-(1r,2s)-2-({[(9h-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylcyclopentane-1-carboxylic acid](/img/structure/B12307113.png)

![Sodium;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono phosphate](/img/structure/B12307131.png)

![7-Oxatricyclo[6.4.0.0,2,5]dodeca-1(12),8,10-trien-4-one](/img/structure/B12307169.png)